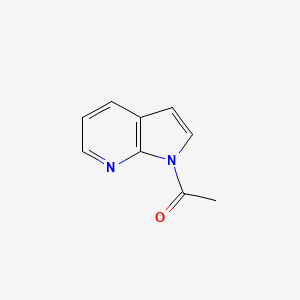

1-Acetyl-7-azaindole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyrrolo[2,3-b]pyridin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMNNNATIMKKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484344 | |

| Record name | 1-acetyl-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53277-42-2 | |

| Record name | 1-acetyl-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Acetyl-7-azaindole, a derivative of the versatile 7-azaindole scaffold. The 7-azaindole core is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1][2] This document outlines a plausible synthetic route based on established chemical principles, details expected characterization data, and presents this information in a clear and accessible format for laboratory professionals.

Synthesis of this compound

The synthesis of this compound is approached via the N-acetylation of the parent heterocycle, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). While a specific, detailed protocol for this exact transformation is not extensively documented in the reviewed literature, the procedure described below is based on standard and widely practiced methods for the N-acetylation of indoles and related heterocyclic compounds.

Experimental Protocol: N-Acetylation of 7-Azaindole

Materials:

-

7-Azaindole

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst, e.g., triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-azaindole (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (2-3 equivalents) followed by the slow, dropwise addition of acetic anhydride (1.5-2 equivalents) at room temperature.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material (7-azaindole) and the appearance of a new, less polar spot corresponding to the product (this compound) will indicate the reaction's progression.

-

Work-up: Upon completion, the reaction mixture is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acid byproducts. The organic layer is then separated, washed sequentially with water and brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature |

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below are the anticipated key features in each spectrum.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core and a characteristic singlet for the acetyl methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Predicted values based on analogous structures and general NMR principles)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.7 | ~25 |

| Acetyl C=O | - | ~169 |

| H-2 | ~7.6 | ~128 |

| H-3 | ~6.7 | ~108 |

| C-3a | - | ~129 |

| H-4 | ~8.0 | ~118 |

| H-5 | ~7.2 | ~120 |

| H-6 | ~8.3 | ~145 |

| C-7a | - | ~149 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Amide I) | 1690 - 1720 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic, CH₃) | 2850 - 3000 |

| C=C, C=N (Aromatic) | 1400 - 1600 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 160.06 |

| [M+H]⁺ | 161.07 |

| [M+Na]⁺ | 183.05 |

Biological Activity and Signaling Pathways

While the 7-azaindole scaffold is a core component of many kinase inhibitors and other biologically active molecules, specific studies on the biological activity of this compound are not widely reported. The introduction of an acetyl group at the N-1 position may modulate the electronic properties and steric profile of the parent molecule, potentially influencing its interaction with biological targets. Further research, including in vitro and in vivo screening, is required to elucidate the specific biological effects and any associated signaling pathways of this compound.

References

Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Acetyl-7-azaindole. Due to the limited availability of specific experimental data for this particular derivative, this document also includes data for the parent compound, 7-azaindole, and other closely related analogues to provide a comparative context for researchers. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters and presents a representative signaling pathway to illustrate the potential biological relevance of 7-azaindole derivatives in drug discovery.

Introduction to this compound

This compound belongs to the azaindole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The fusion of a pyridine and a pyrrole ring creates a scaffold that can be functionalized to modulate properties such as solubility, lipophilicity, and target binding.[1] The addition of an acetyl group at the N-1 position of the 7-azaindole core can significantly influence its electronic properties and potential as a therapeutic agent. Azaindole derivatives have been extensively investigated as kinase inhibitors, demonstrating their potential in the development of targeted cancer therapies.[2]

Physicochemical Data

Table 1: Physicochemical Properties of 7-Azaindole (CAS: 271-63-6)

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | [3] |

| Molecular Weight | 118.14 g/mol | [3][4] |

| Melting Point | 105-107 °C | [4][5] |

| Boiling Point | 270 °C at 755 Torr | [6] |

| pKa | 7.69 ± 0.20 (Predicted) | [7] |

| logP | 1.18760 | [8] |

| Water Solubility | Slightly soluble | [8] |

| Solubility in other solvents | Soluble in Methanol, Chloroform, N,N-Dimethylformamide | [6][7][8] |

Table 2: Physicochemical Properties of 3-Acetyl-7-azaindole (CAS: 83393-46-8)

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [9] |

| Molecular Weight | 160.17 g/mol | [9] |

| Physical Description | Solid | [9] |

| Density | 1.265 g/cm³ | [9] |

Experimental Protocols

The following are generalized experimental protocols that can be employed to determine the physicochemical properties of this compound.

Determination of Melting Point

A calibrated digital melting point apparatus can be used for this determination.

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/minute) close to the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Solubility

The equilibrium solubility method can be utilized to determine the solubility of the compound in various solvents.

Methodology:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is a classical approach for determining the logP value.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

While specific signaling pathways involving this compound have not been detailed in the literature, the 7-azaindole scaffold is a well-established hinge-binding motif for various protein kinases.[1] Derivatives of 7-azaindole have been developed as potent inhibitors of kinases involved in oncogenic signaling pathways.

Below is a generalized diagram illustrating the mechanism of action of a 7-azaindole-based kinase inhibitor.

Caption: Generalized kinase inhibition by a 7-azaindole derivative.

Conclusion

This compound is a compound of significant interest for drug discovery, particularly in the area of kinase inhibition. While specific experimental data on its physicochemical properties are sparse, the data available for the parent 7-azaindole and related analogues provide a valuable starting point for research and development. The experimental protocols outlined in this guide offer a framework for the systematic characterization of this and other novel compounds. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Azaindole | 271-63-6 | FA03428 | Biosynth [biosynth.com]

- 4. 7-Azaindole 98 271-63-6 [sigmaaldrich.com]

- 5. 7-Azaindole, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 6. echemi.com [echemi.com]

- 7. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]

- 8. 7-Azaindole|lookchem [lookchem.com]

- 9. 3-Acetyl-7-azaindole | CAS 83393-46-8 | Chemical-Suppliers [chemical-suppliers.eu]

Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Acetyl-7-azaindole, a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and comparative data from the parent compound, 7-azaindole, and its derivatives. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Expected Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of the parent 7-azaindole structure and the known effects of N-acetylation on similar aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~2.7 | s | - | H-8 (Acetyl CH₃) |

| ~7.2 | dd | ~8.0, 5.0 | H-5 |

| ~7.8 | d | ~6.0 | H-3 |

| ~8.0 | d | ~8.0 | H-4 |

| ~8.3 | d | ~5.0 | H-6 |

| ~8.5 | d | ~6.0 | H-2 |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are expected to be observed in a deuterated solvent such as CDCl₃ or DMSO-d₆. The N-acetylation is expected to cause a downfield shift of the pyrrole protons (H-2 and H-3) compared to the parent 7-azaindole.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~24 | C-8 (Acetyl CH₃) |

| ~109 | C-3 |

| ~117 | C-5 |

| ~128 | C-3a |

| ~130 | C-4 |

| ~144 | C-2 |

| ~148 | C-6 |

| ~150 | C-7a |

| ~169 | C-9 (C=O) |

Note: The N-acetylation introduces a carbonyl carbon (C-9) with a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1700 | Strong | C=O stretching (amide I band) |

| ~1600-1450 | Medium | C=C and C=N stretching (aromatic rings) |

| ~1370 | Medium | C-N stretching |

| ~700-800 | Strong | C-H bending (out-of-plane) |

Note: The most characteristic peak for this compound in an IR spectrum will be the strong absorption band of the amide carbonyl group around 1700 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 118 | High | [M - C₂H₂O]⁺ (Loss of ketene) |

| 117 | Medium | [M - CH₃CO]⁺ (Loss of acetyl group) |

Note: The molecular weight of this compound is 160.17 g/mol . The fragmentation pattern is expected to be dominated by the loss of the acetyl group or ketene, which is a characteristic fragmentation for N-acetylated indole derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the N-acetylation of 7-azaindole involves its reaction with acetic anhydride in the presence of a base catalyst or under neat conditions.

Materials:

-

7-azaindole

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 7-azaindole in a suitable solvent like dichloromethane.

-

Add acetic anhydride to the solution. A catalytic amount of pyridine can be added.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 10-12 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

For ESI-MS, dissolve the sample in a solvent such as methanol or acetonitrile.

Data Acquisition (EI mode):

-

Introduce the sample into the ion source (typically heated).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Expected mass spectral fragmentation pathway of this compound.

Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the structural and synthetic aspects of the 7-azaindole scaffold, with a specific focus on 1-Acetyl-7-azaindole. It addresses the current availability of crystallographic data and presents relevant experimental protocols and conceptual frameworks for professionals in drug discovery.

Introduction

The 7-azaindole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure." It serves as a crucial bioisostere for the natural indole ring, offering unique advantages in modulating physicochemical properties such as solubility, pKa, and hydrogen bonding capabilities.[1][2] These modifications are instrumental in optimizing drug candidates' ADME-tox profiles and target binding affinity.[1] Consequently, 7-azaindole derivatives are integral components of several FDA-approved drugs and numerous clinical candidates, particularly as kinase inhibitors.[2][3]

Despite the widespread importance of this scaffold, a comprehensive search of public crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the specific crystal structure for This compound has not been publicly deposited or published. This guide, therefore, aims to provide the most relevant available data, including the crystallographic parameters of a closely related analog, detailed synthetic protocols, and conceptual diagrams relevant to its application in drug design.

Crystallographic Data Presentation

While data for this compound is unavailable, the crystal structure of 5-Bromo-7-azaindole offers valuable insight into the geometry of the core 7-azaindole ring system. The crystallographic data for this analog is summarized below.[4] This compound crystallizes to form dimers via dual N–H···N hydrogen bonds, a characteristic interaction for this class of molecules.[4]

Table 1: Crystallographic Data for 5-Bromo-7-azaindole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 9.897(2) |

| c (Å) | 14.872(3) |

| α (°) | 90 |

| β (°) | 109.43(3) |

| γ (°) | 90 |

| Volume (ų) | 1404.9(5) |

| Z | 8 |

| Density (calculated, g/cm³) | 1.867 |

| R-factor (%) | 4.6 |

Data sourced from studies on 5-Bromo-7-azaindole, presented here as a reference for the core scaffold.[4]

Experimental Protocols

The synthesis of this compound involves the initial formation of the 7-azaindole core, followed by N-acetylation. Below are detailed, representative protocols for these key transformations.

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol describes a robust method for constructing the 7-azaindole ring system through the LDA-mediated condensation of a picoline derivative with a nitrile.[5]

Workflow Diagram:

Methodology:

-

LDA Formation: Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.1 equivalents) to a stirring solution of diisopropylamine (2.1 equivalents) in dry tetrahydrofuran (THF) at -40 °C. Stir for 5 minutes.[5]

-

Reaction Initiation: Add 2-fluoro-3-picoline (1.0 equivalent) to the freshly prepared LDA solution and stir for 1 hour at -40 °C.[5]

-

Cyclization: Add benzonitrile (1.05 equivalents) to the reaction mixture. Continue stirring for an additional 2 hours at -40 °C.[5]

-

Workup: Quench the reaction with an aqueous solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-phenyl-7-azaindole.

Protocol 2: N-Acetylation of 7-Azaindole

This is a standard protocol for the acetylation of the nitrogen on the pyrrole ring of 7-azaindole.

Methodology:

-

Setup: Dissolve 7-azaindole (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or THF, in a round-bottom flask.

-

Base Addition: Add a base, typically a tertiary amine like triethylamine or pyridine (1.5 equivalents), to act as an acid scavenger.

-

Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound.

-

Purification: If necessary, purify the product via recrystallization or flash column chromatography.

Role in Drug Design: A Bioisosteric Approach

The strategic replacement of an indole core with a 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a role the corresponding C-H group in indole cannot fulfill. This allows for additional or alternative interactions with the hinge region of the kinase active site, often leading to enhanced potency and selectivity.[1][3]

Conceptual Diagram:

While the definitive crystal structure of this compound remains to be publicly reported, the foundational 7-azaindole scaffold is well-characterized and of immense importance to the field of drug discovery. The synthetic routes are well-established, allowing for extensive derivatization and optimization. The strategic use of the 7-azaindole core as an indole bioisostere continues to be a highly successful approach, particularly in the development of next-generation kinase inhibitors. This guide provides researchers and scientists with the essential context, protocols, and conceptual frameworks to effectively utilize this powerful heterocyclic system in their work.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [m.chemicalbook.com]

- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Acetyl-7-azaindole in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of biologically active compounds, most notably in the realm of kinase inhibitors for targeted cancer therapy. Its ability to act as a bioisostere of indole and purine, coupled with its unique hydrogen bonding capabilities, has cemented its importance in medicinal chemistry. Within the diverse toolkit of 7-azaindole chemistry, 1-acetyl-7-azaindole emerges as a key building block, offering a strategic approach to the functionalization of this crucial core structure. This technical guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid that serves as an excellent starting material for further synthetic transformations. The introduction of the acetyl group at the N-1 position significantly modulates the electronic properties of the pyrrole ring, influencing its reactivity in subsequent reactions.

Table 1: Physicochemical and Spectroscopic Data for 7-Azaindole and this compound

| Property | 7-Azaindole | This compound (Predicted/Typical) |

| Molecular Formula | C₇H₆N₂ | C₉H₈N₂O |

| Molecular Weight | 118.14 g/mol | 160.17 g/mol |

| Appearance | White to off-white crystalline solid | White to pale yellow solid |

| Melting Point | 105-107 °C | Not widely reported, expected to be higher than 7-azaindole |

| ¹H NMR (CDCl₃, δ) | 10.5-11.5 (br s, 1H, NH), 8.25 (dd, 1H), 8.05 (dd, 1H), 7.60 (d, 1H), 7.10 (dd, 1H), 6.50 (d, 1H) | ~8.4-8.6 (m, 2H), ~7.8-8.0 (d, 1H), ~7.2-7.4 (m, 1H), ~6.6-6.8 (d, 1H), ~2.7 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, δ) | ~148.5, 142.5, 128.0, 127.5, 116.0, 115.5, 100.0 | ~169.0 (C=O), ~149.0, ~145.0, ~130.0, ~129.0, ~120.0, ~118.0, ~108.0, ~24.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~3140 (N-H), ~1600, 1500 (C=C, C=N) | ~1700 (C=O), ~1600, 1500 (C=C, C=N) |

Synthesis of this compound: A Protective Strategy

The primary role of the N-acetyl group in this compound is to serve as a protecting group for the pyrrolic nitrogen. This protection is crucial for preventing undesired side reactions during electrophilic substitution or metal-catalyzed cross-coupling reactions on the 7-azaindole core. The acetylation is typically a straightforward and high-yielding reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Azaindole

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.

Expected Yield: >90%

This compound as a Key Building Block in Synthesis

With the N-H proton masked, this compound becomes a versatile platform for the regioselective functionalization of the 7-azaindole nucleus, particularly at the C3 position.

Electrophilic Substitution Reactions

The acetyl group deactivates the pyrrole ring towards electrophilic attack to some extent, but functionalization at the C3 position is still readily achievable.

Example: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C3 position, yielding 1-acetyl-3-formyl-7-azaindole, a valuable intermediate for further elaboration.

Caption: Vilsmeier-Haack formylation of this compound.

Metal-Catalyzed Cross-Coupling Reactions

N-acetylation is also advantageous in directing metal-catalyzed reactions, such as Suzuki or Stille couplings, by preventing coordination of the metal catalyst to the pyrrolic nitrogen.

Caption: Suzuki coupling of a this compound derivative.

Deprotection of the N-Acetyl Group

The facile removal of the acetyl group is a key feature of its utility as a protecting group. Standard hydrolysis conditions, typically basic, are effective in regenerating the N-H of the 7-azaindole core.

Experimental Protocol: Hydrolysis of this compound

Materials:

-

This compound derivative

-

Methanol or Ethanol

-

Aqueous sodium hydroxide (e.g., 1 M) or potassium carbonate solution

-

Hydrochloric acid (e.g., 1 M) for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound derivative (1.0 eq) in methanol.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Stir the mixture at room temperature or gently heat (e.g., 50 °C) for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is approximately 7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 7-azaindole.

-

Purify the product by column chromatography or recrystallization if necessary.

Expected Yield: >85%

Application in Drug Discovery: Kinase Inhibitor Synthesis

The 7-azaindole moiety is a well-established "hinge-binding" motif in many kinase inhibitors, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole N-H acts as a hydrogen bond donor, mimicking the adenine portion of ATP. The strategic use of this compound allows for the construction of complex, highly functionalized 7-azaindole derivatives that are key components of potent and selective kinase inhibitors.

Caption: General workflow for kinase inhibitor synthesis using this compound.

This workflow highlights the strategic importance of the N-acetylation step, which enables precise modifications to the 7-azaindole scaffold before the crucial N-H is revealed for biological activity.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules targeted for drug discovery. Its ease of preparation, the stability it imparts during synthetic transformations, and the straightforward deprotection protocol make it an ideal intermediate for the regioselective functionalization of the 7-azaindole core. For researchers and scientists in the field, a thorough understanding of the synthesis and reactivity of this compound is essential for the efficient and strategic development of novel therapeutics based on the privileged 7-azaindole scaffold.

1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-7-azaindole, a derivative of the privileged heterocyclic scaffold 7-azaindole, holds significant potential in medicinal chemistry. The 7-azaindole core is a well-established pharmacophore, notably present in numerous kinase inhibitors that have entered clinical trials and received FDA approval. This technical guide provides a comprehensive review of this compound, focusing on its synthesis, chemical properties, and potential biological activities based on the extensive research into its parent scaffold. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction

7-Azaindole and its derivatives are recognized as important structural motifs in the development of therapeutic agents, primarily due to their ability to act as bioisosteres of indole and purine systems. This structural mimicry allows them to interact with a wide range of biological targets. The addition of an acetyl group at the N1 position of the 7-azaindole core, to form this compound, can significantly modulate its physicochemical properties, such as solubility, stability, and target-binding interactions. While specific literature on this compound is limited, its chemical nature and the extensive data on related compounds allow for a thorough theoretical and practical exploration.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | - |

| Synonyms | This compound | [1] |

| CAS Number | Not available | - |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in organic solvents like DCM, DMF, and alcohols | - |

Note: Some data is inferred based on the properties of similar compounds due to limited specific experimental data for this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a standard N-acetylation procedure for 7-azaindole can be proposed based on general organic chemistry principles and methods reported for the N-functionalization of 7-azaindole and related heterocycles.

Proposed Synthetic Route: N-Acetylation of 7-Azaindole

The most direct method for the synthesis of this compound is the N-acetylation of commercially available 7-azaindole. This can be achieved using common acetylating agents such as acetic anhydride or acetyl chloride in the presence of a suitable base.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

7-Azaindole (1.0 eq)

-

Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 7-azaindole in anhydrous DCM, add triethylamine (or pyridine) and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (or acetyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods:

-

¹H NMR: Expect characteristic shifts for the aromatic protons of the 7-azaindole core and a singlet for the acetyl methyl group.

-

¹³C NMR: Expect signals for the aromatic carbons and the carbonyl and methyl carbons of the acetyl group.

-

IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch should be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be present.

Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is scarce, the extensive research on the 7-azaindole scaffold provides a strong basis for predicting its potential therapeutic applications, particularly as a kinase inhibitor.

Kinase Inhibition

The 7-azaindole core is a key structural feature in numerous potent and selective kinase inhibitors.[2][3] It typically functions as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The N1-H of the pyrrole ring often acts as a hydrogen bond donor. Acetylation at the N1 position would block this hydrogen bond donation, which could alter the binding mode and selectivity profile of the molecule. However, the acetyl group could also introduce new interactions with the protein or modulate the electronic properties of the aromatic system.

Caption: General mechanism of kinase inhibition by 7-azaindole derivatives.

Potential Signaling Pathway Involvement

Given that 7-azaindole derivatives have been developed as inhibitors for a variety of kinases, this compound could potentially modulate numerous signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. These pathways include, but are not limited to:

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: A crucial pathway in cell growth, metabolism, and survival.

-

JAK/STAT Pathway: Involved in immune responses and cell growth.

Further screening of this compound against a panel of kinases would be necessary to determine its specific targets and the signaling pathways it modulates.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, derivative of the medicinally important 7-azaindole scaffold. Based on established chemical principles, its synthesis is readily achievable. The N-acetylation is expected to significantly influence its biological activity, potentially leading to novel kinase inhibitors with unique selectivity profiles.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and reproducible synthetic protocol and fully characterizing the compound using modern analytical techniques.

-

Biological Screening: Evaluating the activity of this compound against a broad panel of kinases to identify specific targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of N-acylated 7-azaindole derivatives to understand how modifications to the acyl group impact biological activity.

-

Cell-Based Assays: Investigating the effects of this compound on relevant cellular signaling pathways and disease models.

This technical guide provides a solid foundation for initiating research into this compound, a compound with the potential to contribute to the development of next-generation targeted therapies.

References

The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and history of 7-azaindole compounds, detailing key synthetic milestones, experimental protocols, and their transformative impact on drug discovery, particularly in the realm of kinase inhibition.

Discovery and Early History: The Genesis of a Privileged Scaffold

The first synthesis of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) was reported in 1955 by M. M. Robison and B. L. Robison in the Journal of the American Chemical Society.[1][2][3] Their pioneering work laid the foundation for the exploration of this unique heterocyclic system. The initial synthesis, a Madelung-type cyclization, involved the intramolecular condensation of 2-formamido-3-picoline in the presence of a strong base. This discovery opened the door to the synthesis of various derivatives and the subsequent investigation of their chemical and biological properties.[4]

Early interest in 7-azaindole and its derivatives was also driven by their potential as antimalarial agents, as evidenced by research exploring the synthesis of various substituted 7-azaindoles for this purpose.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of the 7-azaindole core and its derivatives has been the subject of extensive research, leading to the development of more efficient and versatile methods.

Classical Synthetic Routes

Traditional methods for indole synthesis, such as the Fischer and Bartoli syntheses, have been adapted for the preparation of azaindoles, though often with modifications to accommodate the electron-deficient nature of the pyridine ring.

Modern Synthetic Approaches

The advent of modern organic synthesis has provided a diverse toolkit for the construction of the 7-azaindole scaffold.

-

Chichibabin Cyclization: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) to form a 2-substituted-7-azaindole.[5]

-

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for the construction and functionalization of the 7-azaindole ring system. These methods offer high efficiency and functional group tolerance.

-

Domino Reactions: One-pot domino reactions, starting from readily available materials like 2-fluoro-3-methylpyridine and aldehydes, have been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 7-azaindole compounds.

Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[5]

Materials:

-

2-Fluoro-3-picoline

-

Benzonitrile

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

n-Butyllithium in hexanes

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.66 mL, 4.2 mmol) to dry THF (20.0 mL) at -40 °C.

-

Add dry diisopropylamine (620 µL, 4.2 mmol) to the solution via syringe and stir for 5 minutes at -40 °C to generate LDA.

-

Add benzonitrile (215 µL, 2.1 mmol) to the LDA solution and stir for 2 hours at -40 °C.

-

Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.

-

Warm the reaction to 0 °C over 30 minutes and then quench with wet THF.

-

Remove the solvent under reduced pressure.

-

Redissolve the resulting solid in EtOAc (15 mL) and wash successively with saturated aqueous NaHCO₃ (3 x 10 mL) and saturated aqueous NaCl (3 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography) to yield 2-phenyl-7-azaindole.

Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay[6][7]

This protocol is a representative example of a fluorescence resonance energy transfer (FRET)-based assay used to determine the inhibitory activity of 7-azaindole compounds against a specific kinase.

Materials:

-

Kinase of interest

-

Europium (Eu)-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor)

-

Test 7-azaindole compound

-

Kinase buffer

-

384-well microplate

-

Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test 7-azaindole compound in kinase buffer at 3 times the final desired concentration.

-

Kinase/Antibody Mixture Preparation: Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody in kinase buffer at 3 times the final desired concentration.

-

Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 3 times the final desired concentration.

-

Assay Assembly:

-

Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal (emission ratio) is proportional to the displacement of the tracer by the inhibitor. Determine the IC₅₀ value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: 7-Azaindole Derivatives as Kinase Inhibitors

The 7-azaindole scaffold has proven to be a highly effective "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bond interactions with the kinase hinge region, mimicking the binding of ATP.[6] This has led to the development of numerous potent and selective kinase inhibitors.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Vemurafenib (PLX4032) | BRAFV600E | 31 | [6] |

| PLX4720 | BRAFV600E | 13 | [6] |

| Pexidartinib (PLX3397) | CSF1R | 13 | [6] |

| Compound 97 | JAK2 | 1 | [7] |

| Compound 97 | JAK3 | 5 | [7] |

| Compound 63 | c-Met | 20 | [7] |

| Compound 90 | IKK2 | Potent (exact value not specified) | [7] |

| Dinaciclib | CDK1 | 3.2 | [8] |

| Dinaciclib | CDK2 | 1 | [8] |

| Dinaciclib | CDK5 | 1 | [8] |

| Dinaciclib | CDK9 | 4 | [8] |

| Ribociclib | CDK4 | 10 | [8] |

| Ribociclib | CDK6 | 39 | [8] |

| Azaindole 10 | PI3Kγ | 50 | [9] |

| Azaindole 12 | PI3Kγ | 3.4 | [9] |

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of 7-azaindole compounds in drug discovery.

Caption: BRAF/MEK/ERK signaling pathway inhibited by Vemurafenib.

Caption: Experimental workflow for a kinase inhibition assay.

Conclusion

The journey of 7-azaindole compounds, from their initial synthesis over half a century ago to their current prominence in modern drug discovery, is a testament to the enduring power of heterocyclic chemistry. As a privileged scaffold, the 7-azaindole core continues to inspire the design and development of novel therapeutics targeting a wide range of diseases. The ongoing refinement of synthetic methodologies and a deeper understanding of their structure-activity relationships promise to further solidify the importance of 7-azaindoles in the future of medicine. This guide provides a foundational understanding for researchers and drug development professionals, enabling them to leverage the rich history and versatile chemistry of 7-azaindole in their pursuit of innovative therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Acetyl-7-azaindole from 7-azaindole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-acetyl-7-azaindole from 7-azaindole. The protocol detailed herein is based on established chemical literature, offering a reliable method for the N-acetylation of the 7-azaindole scaffold, a common precursor in the development of pharmaceutically active compounds. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and medicinal chemistry.

Introduction

7-Azaindole and its derivatives are privileged heterocyclic scaffolds frequently incorporated into molecules with a wide range of biological activities. The modification of the 7-azaindole nucleus is a key strategy in drug discovery. N-acetylation of 7-azaindole to form this compound serves as a crucial step in the synthesis of more complex molecules, offering a means to protect the indole nitrogen or to introduce a functional handle for further elaboration. This document outlines a straightforward and efficient method for this transformation.

Reaction Scheme

The synthesis of this compound from 7-azaindole proceeds via an N-acetylation reaction using acetic anhydride.

Caption: General reaction scheme for the N-acetylation of 7-azaindole.

Experimental Protocol

This protocol is adapted from established procedures for the N-acetylation of indole and azaindole derivatives.

Materials:

-

7-Azaindole

-

Acetic anhydride

-

Glacial acetic acid (optional, can be used as a solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-azaindole (1.0 equivalent) in a minimal amount of glacial acetic acid or use a mixture of acetic anhydride and acetic acid.

-

Addition of Acetylating Agent: Add acetic anhydride (1.5 to 2.0 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | Typically > 80% (after purification) |

| Melting Point | 65-68 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.51 (dd, J=4.8, 1.6 Hz, 1H), 8.39 (dd, J=7.8, 1.6 Hz, 1H), 7.75 (d, J=3.8 Hz, 1H), 7.21 (dd, J=7.8, 4.8 Hz, 1H), 6.69 (d, J=3.8 Hz, 1H), 2.76 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.2, 148.8, 144.1, 130.1, 129.8, 120.3, 117.2, 108.9, 24.5 |

| IR (KBr, cm⁻¹) | 1705 (C=O), 1595, 1470, 1415, 1370, 785 |

| Mass Spec (EI) | m/z 160 (M⁺), 118, 91 |

Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Acetic anhydride and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The neutralization step with sodium bicarbonate is exothermic and may cause frothing; add the bicarbonate solution slowly and with caution.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The straightforward procedure and high yield make it a valuable tool for researchers engaged in the synthesis of 7-azaindole-based compounds for various applications in drug discovery and development. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthetic transformation.

Application Notes and Protocols for the N-acetylation of 7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, a bicyclic heterocycle, is a prominent scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to act as a bioisostere for purines. This unique structure imparts favorable physicochemical and pharmacological properties, leading to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for cancer therapy and antivirals. The functionalization of the 7-azaindole core is a critical step in the synthesis of these bioactive molecules. N-acetylation, the introduction of an acetyl group at the N1 position of the pyrrole ring, is a fundamental transformation that can serve as a key step in a synthetic route or be used to modulate the biological activity of the final compound. This document provides a detailed protocol for the N-acetylation of 7-azaindole, offering both a modern, environmentally friendly approach and a traditional method.

Experimental Protocols

Two effective methods for the N-acetylation of 7-azaindole are presented below. Method A is a contemporary, catalyst-free approach that can be performed at room temperature, while Method B is a more traditional approach involving heating with a basic salt.

Method A: Catalyst-Free N-acetylation in Solvent or Solvent-Free Conditions

This method is adapted from a general and eco-friendly procedure for the N-acylation of amines.[1] It offers high efficiency, short reaction times, and a reduced environmental footprint.

Materials:

-

7-Azaindole

-

Acetic Anhydride (Ac₂O)

-

Dichloromethane (CH₂Cl₂) (optional, other solvents like THF, EtOAc, or water can also be used)[1]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Charging: To a round-bottom flask, add 7-azaindole (1.0 eq).

-

Solvent Addition (Optional): If a solvent is used, dissolve the 7-azaindole in a suitable solvent such as dichloromethane (approximately 10 mL per gram of 7-azaindole).

-

Reagent Addition: Add acetic anhydride (1.2 eq) to the flask. For the solvent-free reaction, add the acetic anhydride directly to the 7-azaindole.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 5 to 15 minutes.[1]

-

Work-up:

-

If the reaction was performed solvent-free, dissolve the mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and the acetic acid byproduct.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acetyl-7-azaindole.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Method B: Traditional N-acetylation with Sodium Acetate

This method is based on the well-established procedure for the N-acetylation of indole, a close structural analog of 7-azaindole.[2][3]

Materials:

-

7-Azaindole

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Sodium Acetate (NaOAc)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 7-azaindole (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (0.5 eq).

-

Reaction: Heat the mixture to reflux and maintain for 3 hours.[2][3] Monitor the reaction by TLC.

-

Work-up:

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Stir the mixture until the precipitate solidifies.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude N-acetyl-7-azaindole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the N-acetylation of 7-azaindole based on analogous reactions.

| Method | Reagents | Solvent | Temperature | Time | Reported Yield (for analogs) | Reference |

| A | 7-Azaindole, Acetic Anhydride | Dichloromethane or None | Room Temperature | 5 - 15 min | Good to Excellent | [1] |

| B | 7-Azaindole, Acetic Anhydride, NaOAc | None | Reflux | 3 h | ~60% for N-acetyl indole | [2][3] |

Characterization Data:

-

¹H NMR: Expect characteristic shifts for the protons on the pyridine and pyrrole rings. The acetyl group will show a singlet at approximately δ 2.2-2.7 ppm.

-

¹³C NMR: The spectrum will show signals for the carbons of the 7-azaindole core and the acetyl group (carbonyl carbon around δ 168-172 ppm and methyl carbon around δ 23-27 ppm).

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of N-acetyl-7-azaindole (C₉H₈N₂O, MW: 160.17 g/mol ) should be observed.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acetylation of 7-azaindole.

Caption: General workflow for the N-acetylation of 7-azaindole.

References

The Role of 1-Acetyl-7-azaindole and its Isomers in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

Application Note: The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. While 1-acetyl-7-azaindole itself is not typically a final drug candidate, its acetylated isomers, particularly 3-acetyl-7-azaindole, serve as crucial synthetic intermediates in the development of potent kinase inhibitors for therapeutic areas such as oncology. The acetyl group provides a reactive handle for constructing more complex heterocyclic systems that can be optimized for high affinity and selectivity towards specific kinase targets. This document outlines the application of acetylated 7-azaindoles in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, providing detailed experimental protocols and biological activity data for the resulting compounds.

Introduction

7-Azaindoles, also known as pyrrolopyridines, are bioisosteres of indoles and purines, making them ideal scaffolds for targeting ATP-binding sites in enzymes, especially protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, driving research into the development of small molecule inhibitors. The 7-azaindole core can form key hydrogen bond interactions with the kinase hinge region, a critical interaction for potent inhibition.

The introduction of an acetyl group at the N-1 or C-3 position of the 7-azaindole nucleus provides a versatile starting point for chemical elaboration. Specifically, 3-acetyl-7-azaindole is a key precursor for the synthesis of a class of 2-aminopyrimidine-substituted 7-azaindoles that have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.

Application in Kinase Inhibitor Synthesis

A primary application of acetylated 7-azaindoles in medicinal chemistry is in the synthesis of multi-targeted kinase inhibitors. The acetyl group at the C-3 position can be readily transformed into various functional groups and heterocyclic rings to explore the chemical space around the 7-azaindole core and optimize interactions with the target kinase.

A notable example is the synthesis of 2-aminopyrimidine derivatives from 3-acetyl-7-azaindole. This transformation is a key step in creating compounds that potently inhibit CDKs. The general synthetic strategy involves a Claisen condensation of 3-acetyl-7-azaindole with a formylating agent, followed by cyclization with guanidine to construct the 2-aminopyrimidine ring.

Quantitative Data

The following table summarizes the in vitro biological activity of representative 7-azaindole derivatives synthesized from an acetylated precursor. The data highlights the potent and, in some cases, selective inhibition of various Cyclin-Dependent Kinases.

| Compound ID | Target Kinase | IC50 (nM) |

| 1 | CDK1/CycB | 7 |

| CDK2/CycE | 3 | |

| CDK9/CycT1 | 31 | |

| 2 | CDK1/CycB | 240 |

| CDK2/CycE | 1600 | |

| CDK9/CycT1 | 31 |

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)

This protocol describes the Claisen-Schmidt condensation of 3-acetyl-7-azaindole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the key enaminone intermediate.

Materials:

-

3-Acetyl-7-azaindole

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 3-acetyl-7-azaindole (1.0 g, 6.24 mmol) in anhydrous DMF (10 mL) in a round-bottom flask was added N,N-dimethylformamide dimethyl acetal (2.5 mL, 18.7 mmol).

-

The reaction mixture was heated to 80 °C and stirred for 4 hours.

-

The progress of the reaction was monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure using a rotary evaporator.

-

The crude residue was purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired enaminone product as a yellow solid.

Protocol 2: Synthesis of 2-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidine (CDK Inhibitor)

This protocol outlines the cyclization of the enaminone intermediate with guanidine to form the final 2-aminopyrimidine derivative.

Materials:

-

3-(Dimethylamino)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

-

Dichloromethane and methanol for recrystallization

Procedure:

-

A solution of sodium ethoxide was prepared by dissolving sodium metal (0.21 g, 9.1 mmol) in anhydrous ethanol (20 mL).

-

To this solution was added guanidine hydrochloride (0.87 g, 9.1 mmol).

-

3-(Dimethylamino)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one (1.0 g, 4.6 mmol) was then added to the reaction mixture.

-

The mixture was heated to reflux and stirred for 12 hours.

-

After cooling to room temperature, the resulting precipitate was collected by filtration.

-

The solid was washed with water and then dried under vacuum.

-

The crude product was purified by recrystallization from a mixture of dichloromethane and methanol to yield the pure 2-amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidine.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant target kinase (e.g., CDK2/CycE)

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate peptide or protein

-

[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

96-well plates

-

Incubator

-

Phosphorimager or luminometer

Procedure:

-

A kinase reaction mixture was prepared in a 96-well plate containing kinase buffer, the substrate, and the test compound at various concentrations.

-

The kinase enzyme was added to initiate the reaction, followed by a brief pre-incubation.

-

The kinase reaction was started by the addition of ATP (mixed with [γ-³²P]ATP for radiometric detection).

-

The reaction was allowed to proceed at 30 °C for a specified time (e.g., 30 minutes).

-

The reaction was terminated by the addition of a stop solution (e.g., phosphoric acid for radiometric assay).

-

For radiometric assays, the phosphorylated substrate was captured on a filter membrane, and the radioactivity was quantified using a phosphorimager. For luminescence-based assays, the amount of ADP produced was measured using a luminometer according to the manufacturer's protocol.

-

IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Synthetic workflow for 7-azaindole CDK inhibitors.

Caption: Inhibition of CDK-mediated cell cycle progression.

Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical functionalization of the 1-acetyl-7-azaindole core, a key scaffold in medicinal chemistry. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and halogenation methods, offering a guide for the synthesis of diverse derivatives for drug discovery and development.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic indole while offering unique hydrogen bonding capabilities and physicochemical properties. The introduction of an acetyl group at the N1 position can modulate the electronic properties of the ring system and provide a handle for further synthetic transformations. This document details key procedures for the functionalization of this compound at various positions, enabling the exploration of structure-activity relationships.

Key Functionalization Strategies

The primary methods for modifying the this compound core include palladium-catalyzed cross-coupling reactions and direct halogenation. These techniques allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, as well as halogens for further derivatization.

A general workflow for these functionalization reactions is depicted below.

Caption: General workflow for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For the this compound core, these reactions typically involve a halogenated precursor.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of 4-iodo-1-acetyl-7-azaindole

This protocol is adapted from a procedure described for the coupling of 4-iodo-1-acetyl-7-azaindole with 2-methyl-3-butyn-2-ol.[1]

-

Reaction Setup: To a solution of 4-iodo-1-acetyl-7-azaindole (1.0 equiv) in a suitable solvent such as dioxane, add 2-methyl-3-butyn-2-ol (1.2 equiv).

-

Catalyst and Base Addition: Add Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and CuI (0.1 equiv) to the reaction mixture. Subsequently, add a base such as Et₃N (2.0 equiv).

-